1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitably protected sugar derivative with a pyrimidine base under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dihydrouridine: A modified nucleoside found in tRNA.
Thymidine: A nucleoside component of DNA.
Uridine: A nucleoside involved in RNA synthesis.
Uniqueness
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O6 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(4-13)7(16)6(15)8(18-10)12-3-2-5(14)11-9(12)17/h2-3,6-8,13,15-16H,4H2,1H3,(H,11,14,17)/t6-,7+,8-,10-/m1/s1 |
InChI Key |
ALQJCWREHBFHHQ-IBCQBUCCSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC(=O)NC2=O)O)O)CO |
Origin of Product |
United States |
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